3-Chloro-4-fluoropyridin-2-OL
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Overview
Description
3-Chloro-4-fluoropyridin-2-OL is a heterocyclic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of 3-chloro-2,4-difluoropyridine with a suitable nucleophile under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Chloro-4-fluoropyridin-2-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoropyridin-2-OL undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of pyridine amines or alcohols.
Scientific Research Applications
3-Chloro-4-fluoropyridin-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoropyridin-2-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoropyridin-4-OL
- 3-Chloro-5-fluoropyridin-2-OL
- 2-Chloro-4-fluoropyridin-3-OL
Uniqueness
3-Chloro-4-fluoropyridin-2-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H3ClFNO |
---|---|
Molecular Weight |
147.53 g/mol |
IUPAC Name |
3-chloro-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClFNO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) |
InChI Key |
QOACSHGWUPOAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1F)Cl |
Origin of Product |
United States |
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